rac Ambrisentan Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

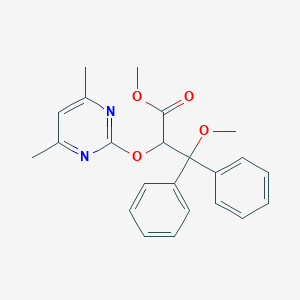

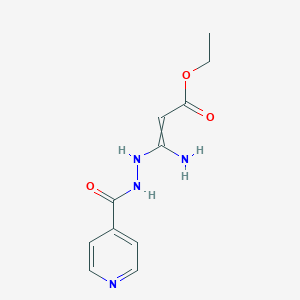

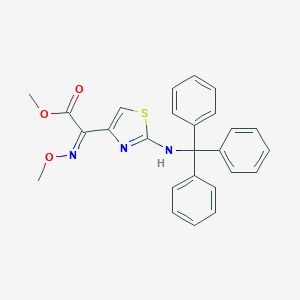

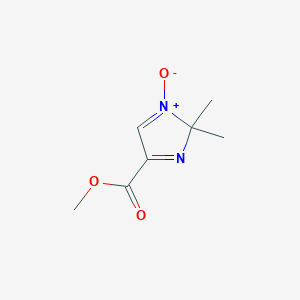

“rac Ambrisentan Methyl Ester” is a chemical compound with the molecular formula C23H24N2O4 . It is related to Ambrisentan, which is a selective type A endothelin receptor antagonist .

Synthesis Analysis

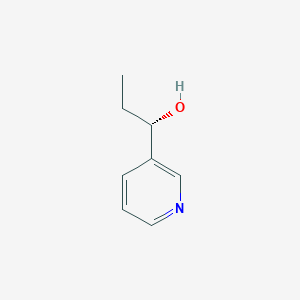

The synthesis of Ambrisentan involves several steps. The key intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (6), is prepared from benzophenone via Darzens, methanolysis, and hydrolysis reaction. This compound is then condensed with 2-methylsulfonyl-4,6-dimethylpyrimidine to afford Ambrisentan .Molecular Structure Analysis

The molecular structure of “rac Ambrisentan Methyl Ester” consists of a pyrimidine ring attached to a methoxy-diphenylpropanoate group . The exact mass of the molecule is 392.17360725 g/mol .Physical And Chemical Properties Analysis

“rac Ambrisentan Methyl Ester” has a molecular weight of 392.4 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 8 and a topological polar surface area of 70.5 Ų .Scientific Research Applications

Pharmaceutical Reference Standards

“rac Ambrisentan Methyl Ester” is used as a reference standard in pharmaceutical testing . It is a high-quality reference standard that ensures the reliability of pharmaceutical testing .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to investigate protein structure and function .

Endothelin Receptor Type A Antagonist

Ambrisentan, which “rac Ambrisentan Methyl Ester” is related to, is an endothelin receptor type A-selective antagonist . This means it can block the action of endothelin-1, a potent vasoconstrictor, on the endothelin type A receptor .

Inhibition of Cancer Cell Migration

Ambrisentan has been shown to inhibit cancer cell migration . This could potentially slow the spread of cancer cells and reduce the risk of metastasis .

Inhibition of Cancer Cell Invasion

In addition to inhibiting cancer cell migration, Ambrisentan also inhibits cancer cell invasion . This could potentially prevent cancer cells from invading surrounding tissues and forming new tumors .

Treatment of Pulmonary Arterial Hypertension

Ambrisentan is currently used to treat patients with pulmonary arterial hypertension . This is a condition characterized by high blood pressure in the arteries of the lungs .

Potential Treatment for Metastatic Cancer

In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan was effective in decreasing metastasis into the lungs and liver . This suggests a potential new therapeutic application for Ambrisentan in the treatment of cancer metastasis .

Impact on Tumor Cell Transcriptome

Ambrisentan has been shown to have inhibitory effects on the whole transcriptome of resting and PAR2-activated COLO-357 cells . This suggests that it could potentially influence gene expression in tumor cells .

Mechanism of Action

Target of Action

The primary target of rac Ambrisentan Methyl Ester is the endothelin type A (ETA) receptor . The ETA receptor is a G-protein coupled receptor found in vascular smooth muscle cells. It plays a crucial role in vasoconstriction and cell proliferation .

Mode of Action

rac Ambrisentan Methyl Ester is a selective antagonist of the ETA receptor . By selectively inhibiting the ETA receptor, it prevents the action of the endogenous peptide endothelin-1 (ET-1), which is a potent vasoconstrictor . This inhibition allows the muscles in blood vessels to relax, leading to a reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by rac Ambrisentan Methyl Ester is the endothelin signaling pathway . By blocking the ETA receptor, it inhibits the vasoconstrictive and proliferative effects mediated by ET-1. This leads to vasodilation and a decrease in pulmonary vascular resistance .

Pharmacokinetics

Studies on ambrisentan, a similar compound, have shown that it is well absorbed orally and reaches maximum plasma concentrations around 15 hours post-dose

Result of Action

The primary result of the action of rac Ambrisentan Methyl Ester is a reduction in pulmonary arterial hypertension (PAH). By blocking the ETA receptor, it reduces vasoconstriction and lowers blood pressure in the pulmonary arteries .

properties

IUPAC Name |

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442925 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Ambrisentan Methyl Ester | |

CAS RN |

1240470-84-1 |

Source

|

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)